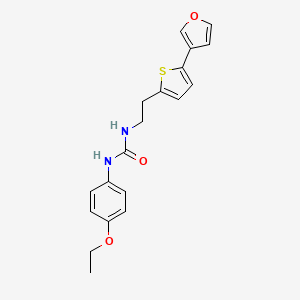

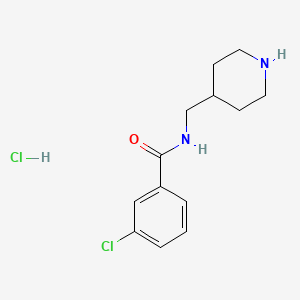

1-(4-Ethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Ethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea, also known as EPTU, is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic applications. EPTU belongs to the class of urea derivatives, and its chemical structure has been designed to target specific biological pathways. In

科学的研究の応用

Chemical Synthesis and Reactivity

Research has explored the synthesis of novel compounds and their chemical behavior. For instance, Abdelrazek et al. (2010) reported on the synthesis of new pyridine and naphthyridine derivatives, showcasing the chemical versatility of compounds structurally related to 1-(4-Ethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea. These compounds undergo dimerization and react with various reagents to afford derivatives with potential biological activity, demonstrating the foundational role of such ureas in synthetic chemistry (Abdelrazek et al., 2010).

Application in Medicinal Chemistry

Another study by Vidaluc et al. (1995) discussed the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. The research aimed to optimize the chemical structure for greater efficacy, indicating the potential of urea derivatives in therapeutic applications, particularly in neurodegenerative diseases (Vidaluc et al., 1995).

Advanced Material Synthesis

Research by Smith et al. (2013) on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea highlighted the methodological advancements in functionalizing urea derivatives for material science applications. The study's findings contribute to the broader understanding of chemical reactions essential for developing new materials (Smith et al., 2013).

Solar Energy Conversion

Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers for use in dye-sensitized solar cells, demonstrating the impact of structural modification on the efficiency of solar energy conversion. This research underlines the significance of urea derivatives in improving renewable energy technologies (Kim et al., 2011).

特性

IUPAC Name |

1-(4-ethoxyphenyl)-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-2-24-16-5-3-15(4-6-16)21-19(22)20-11-9-17-7-8-18(25-17)14-10-12-23-13-14/h3-8,10,12-13H,2,9,11H2,1H3,(H2,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOGTAKAUMKEGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)

![N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide](/img/structure/B2412120.png)

![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)

![3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2412133.png)

![2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2412136.png)

![N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2412137.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenyl)acetate](/img/structure/B2412138.png)